Diethyl 2,4,6-tribromophenyl phosphate

Description

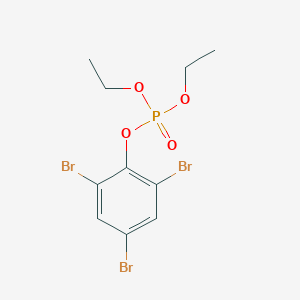

Diethyl 2,4,6-tribromophenyl phosphate is an organophosphate ester flame retardant (OPFR) featuring a central phosphate group bonded to two ethyl esters and a 2,4,6-tribromophenyl group. This structure combines bromine’s radical-quenching flame-retardant activity with the char-forming and acid-releasing properties of phosphate esters . It is primarily used in fibers, foams, and thermoplastics due to its compatibility with polymer matrices and effectiveness in suppressing combustion .

Properties

CAS No. |

90869-44-6 |

|---|---|

Molecular Formula |

C10H12Br3O4P |

Molecular Weight |

466.89 g/mol |

IUPAC Name |

diethyl (2,4,6-tribromophenyl) phosphate |

InChI |

InChI=1S/C10H12Br3O4P/c1-3-15-18(14,16-4-2)17-10-8(12)5-7(11)6-9(10)13/h5-6H,3-4H2,1-2H3 |

InChI Key |

VRODMECTALKIDW-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(OCC)OC1=C(C=C(C=C1Br)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2,4,6-tribromophenyl phosphate typically involves the bromination of diethyl phenyl phosphate. The reaction is carried out using bromine as the brominating agent in the presence of a suitable solvent such as methanol. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination at the 2, 4, and 6 positions of the phenyl ring .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves large-scale bromination reactions, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,4,6-tribromophenyl phosphate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.

Hydrolysis: The phosphate ester bond can be hydrolyzed in the presence of water or aqueous acids/bases.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Hydrolysis: Acidic or basic aqueous solutions are used.

Oxidation and Reduction: Various oxidizing and reducing agents can be employed depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine atoms .

Scientific Research Applications

Diethyl 2,4,6-tribromophenyl phosphate has several scientific research applications:

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of flame retardants and other specialty chemicals.

Mechanism of Action

The mechanism of action of diethyl 2,4,6-tribromophenyl phosphate involves its interaction with specific molecular targets. The bromine atoms and phosphate group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Tris(2,4,6-Tribromophenyl) Phosphate

- Structure : Three 2,4,6-tribromophenyl groups attached to a phosphate core.

- Key Differences : The absence of ethyl esters results in higher molecular weight and greater thermal stability compared to the diethyl variant. This compound is less volatile but may exhibit reduced compatibility with certain polymers due to steric hindrance .

Triphenyl Phosphate (TPhP)

- Structure : Three phenyl groups attached to phosphate.

- Key Differences : Lacks bromine, relying solely on phosphate-mediated flame inhibition. TPhP is less effective in high-temperature applications but widely used in electronics and plastics. Its fragments (e.g., m/z 249.0317) can overlap with diphenyl phosphate, complicating analytical detection .

Brominated Ethers

2,3-Dibromopropyl 2,4,6-Tribromophenyl Ether (TBP-DBPE, CAS 35109-60-5)

- Structure : Ether linkage with brominated alkyl and aryl groups.

- Key Differences: Functions via bromine radical release without phosphate’s char-forming action.

Allyl 2,4,6-Tribromophenyl Ether (ATE)

- Structure : Allyl group bonded to a tribromophenyl ether.

Other Organophosphate Esters

Triethyl Phosphate (TEP, CAS 78-40-0)

- Structure : Three ethyl groups attached to phosphate.

- Key Differences : Lacks bromine, making it less effective as a flame retardant but useful as a plasticizer. Its high volatility limits use in high-temperature applications .

Resorcinol Bis(Diphenyl Phosphate) (RDP)

Comparative Data Table

Key Research Findings

- Analytical Challenges : this compound may co-elute with structurally similar compounds (e.g., diphenyl phosphate) in AP-MALDI-qTOF-MS screening, requiring MS/MS fragmentation for accurate identification .

- Environmental Behavior : Brominated OPFRs like this compound show low recovery (<30%) in acidic cleanup methods, suggesting degradation risks in environmental matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.